[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable.
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the starting materials, the reagents used, the conditions of the reaction (temperature, pressure, etc.), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, pH, etc.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it may pose. This information is usually available in the Material Safety Data Sheet (MSDS) of the compound.
Future Directions
Future directions could involve potential applications of the compound, further studies that could be done to understand the compound better, or new methods of synthesizing the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c19-16-11-20(10-15(16)12-8-9-12)18(21)14-6-1-2-7-17(14)22-13-4-3-5-13;/h1-2,6-7,12-13,15-16H,3-5,8-11,19H2;1H/t15-,16+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWNUYPPNLUSP-IDVLALEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2C(=O)N3CC(C(C3)N)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)OC2=CC=CC=C2C(=O)N3C[C@H]([C@@H](C3)N)C4CC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
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